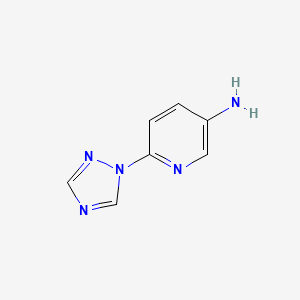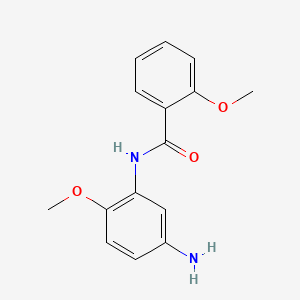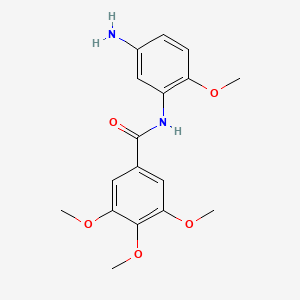
N-(3-Amino-2-methylphenyl)-2-methylpropanamide
説明
“N-(3-Amino-2-methylphenyl)-2-methylpropanamide” is a chemical compound with the CAS Number: 926235-23-6 . It has a molecular weight of 178.23 and its linear formula is C10H14N2O .
Molecular Structure Analysis
The InChI code for “N-(3-Amino-2-methylphenyl)-2-methylpropanamide” is 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) . This indicates that the molecule consists of a propanamide group (CCC(=O)N) attached to a 2-methylphenyl group with an amino group at the 3-position .科学的研究の応用
Chemistry and Pharmacology of Non-fentanil Synthetic Opioids
A review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides (known as U-drugs), offers insight into their development and impact on drug markets. This research emphasizes the importance of tracking emerging psychoactive substances and the need for detailed risk assessments and early detection methods in toxicological samples. The study also highlights the significance of stereochemistry in the potency of these compounds, suggesting that detection methods should consider the determination of configuration to effectively monitor their presence and impact (K. Sharma et al., 2018).
Acrylamide in Industrial and Food Applications
Acrylamide, a synthetic monomer with a wide range of industrial applications, including the production of polymers like polyacrylamide used in water treatment, pulp and paper processing, has been intensively investigated for its occurrence in heat-treated foods and potential health risks. The review addresses analytical and mechanistic aspects of acrylamide formation in foods, highlighting the progress made in understanding its chemistry, formation mechanisms, and strategies to mitigate its presence in food products (D. Taeymans et al., 2004).
Advanced Oxidation Processes in Environmental Applications
The review on the degradation of acetaminophen by advanced oxidation processes (AOPs) focuses on the kinetics, mechanisms, by-products, and biotoxicity of degradation pathways. This research provides a comprehensive overview of the state-of-the-art studies on AOPs in treating pollutants in water, emphasizing the need for continued investigation into the environmental impacts and degradation efficiency of various AOP systems (Mohammad Qutob et al., 2022).
Safety and Hazards
特性
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)11(14)13-10-6-4-5-9(12)8(10)3/h4-7H,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFFQMNYKGGBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



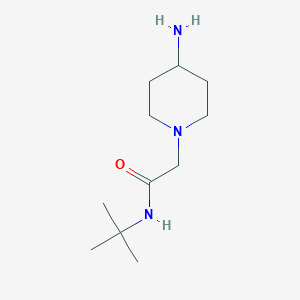

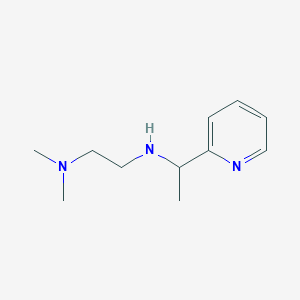
![1-([(4-Nitrophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B3168009.png)

